molecular formula C15H24 B1254665 (+)-delta-Selinene CAS No. 28624-28-4

(+)-delta-Selinene

Cat. No. B1254665
CAS RN: 28624-28-4
M. Wt: 204.35 g/mol
InChI Key: VEGYMPQCXPVQJY-OAHLLOKOSA-N
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Description

(+)-Delta-selinene is a naturally occurring sesquiterpene, which is a type of terpene found in essential oils, resins, and other plant-based products. It is a major component of many essential oils, including those of ginger, cardamom, and fennel. (+)-Delta-selinene has been studied for its many potential applications in medicine and biotechnology, including its anti-inflammatory, anti-bacterial, and anti-cancer properties.

Scientific Research Applications

Enzymatic Research and Mutagenesis

  • Enzymatic Functions and Mutagenesis: Research on (+)-delta-Selinene has delved into its role in enzymatic functions. Studies have shown that enzymes like delta-selinene synthase and gamma-humulene synthase from grand fir are capable of producing a variety of sesquiterpene olefins. These enzymes contain specific motifs, such as the DDxxD motifs, which are crucial in substrate binding and cyclization processes. Alterations in these motifs through mutagenesis significantly impact the kinetic properties and product spectrum of these enzymes, demonstrating their catalytic significance and influence on permitted modes of cyclization (Little & Croteau, 2002).

Biotransformation Studies

  • Biotransformation Using Fungi: In the realm of biotransformation, (+)-delta-Selinene has been used to study the metabolic pathways in fungi. For instance, the plant pathogenic fungus Glomerella cingulata has been employed as a biocatalyst to oxidize β-selinene, leading to the formation of trihydroxy derivatives. This research sheds light on the regioselective oxidation capabilities of fungi and their potential applications in producing novel compounds (Miyazawa, Honjo, & Kameoka, 1997).

Biochemical Applications

  • Insights into Biochemical Pathways: (+)-delta-Selinene is also used in studies exploring various biochemical pathways. For instance, research on the biosynthetic route from ornithine to proline in different plant species has used delta-selinene derivatives to trace metabolic conversions, leading to a better understanding of amino acid biosynthesis (Mestichelli, Gupta, & Spenser, 1979).

Chemical Synthesis Research

  • Chemical Synthesis and Structural Analysis: The compound has been instrumental in studies focusing on chemical synthesis and structural analysis. For example, research on the total synthesis of various organic compounds like cytisine and kuraramine has utilized approaches that involve delta-lactam derivatives of (+)-delta-Selinene. These studies contribute to the development of novel synthetic methods and provide insights into the structure and reactivity of complex organic molecules (Honda, Takahashi, & Namiki, 2005).

properties

IUPAC Name

(8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,7,8-tetrahydro-1H-naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11H,5-9H2,1-4H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGYMPQCXPVQJY-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(CCC2(CCC1)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=C(CC[C@]2(CCC1)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317280
Record name (+)-δ-Selinene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-delta-Selinene

CAS RN

28624-28-4
Record name (+)-δ-Selinene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28624-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-δ-Selinene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
282
Citations
BM Lawrence, KM Weaver - Planta medica, 1974 - thieme-connect.com
… nd 40 delta-selinene … dimethyl styrene, alpha-cubebene, octyl acetate, benzaldehyde, guaia-6, 9-diene, selina-4, 11-diene, carvotanacetone, delta-selinene, trans-beta-farnesene, …
Number of citations: 34 www.thieme-connect.com
IA Southwell, DJ Tucker - … Symposium on Medicinal and Aromatic Plants …, 1993 - actahort.org
… The latter gave (+)-delta-selinene on treatment with trimethyliodosilane. COSY, FLOCK and nOe difference NMR experiments indicated cis-dihydroagarofuran. Infraspecific oscillation …
Number of citations: 3 www.actahort.org
S Mohanty, R Parida, S Singh, RK Joshi… - Plant Cell, Tissue and …, 2011 - Springer
Kaempferia galanga L., family Zingiberaceae, is used extensively in the preparation of both traditional and modern medicines. Buds of rhizomes of K. galanga were incubated on …
Number of citations: 66 link.springer.com
Z Zeng, JG Shi, HP Zeng, WL Lai - Chinese Journal of Analytical …, 2003 - hero.epa.gov
The volatile substances of Houttuynia cordata Thunb., a traditional Chinese medicine and the effective components for the injection of houttuynia cordata Thunb., have been studied. …
Number of citations: 24 hero.epa.gov
M GOVERDHAN, BPAL SINGH - 1975 - pascal-francis.inist.fr
… A FASCINATING REARRANGEMENT OF HUMULENE TO EUDESMANE-TYPE SKELETON (DELTA -SELINENE) … A FASCINATING REARRANGEMENT OF HUMULENE …
Number of citations: 0 pascal-francis.inist.fr
MR Haji Che Daud, H Hamdan - Advanced Materials Research, 2015 - Trans Tech Publ
Aquilaria species from the family of Thymelaeceae are the main source of gaharu, which has been classified as one of the most highly valuable, non-timber products in the world market. …
Number of citations: 2 www.scientific.net
W Yan, W Jinfu, Y Hong, C Yuhong - … yao xue za zhi (Zhongguo yao …, 2001 - europepmc.org
The main constituents of the essential oil from the seeds of Schisandra chinensis were found to be Copaene, alpha-Farnesene and alpha-Cubebene. Some components such as delta-…
Number of citations: 8 europepmc.org
Z Jianhong, R Lingyun, X Yue, D Ping… - African Journal of …, 2012 - academicjournals.org
The objective of this study was to investigate the effective component group represented by fingerprint contributed to pharmacodynamics by grey relational analysis, and provide a …
Number of citations: 15 academicjournals.org
J Ding, L Ding, S Chen - 1985 - hero.epa.gov
The yields of the essential oil were acquired with 0.8% and 2.6%, respectively, by steam distillation of the roots of K. galanga L. collected at Yunnan and Guangdong [China]. The …
Number of citations: 3 hero.epa.gov
OB Pongtuluran, I Rosidah… - … for Health Research …, 2023 - atlantis-press.com
Depleting collagen in the skin due to the appearance of the collagenase enzyme is one of the causes of aging. The objective of this study was to predict the effectiveness of some …
Number of citations: 2 www.atlantis-press.com

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